molecular formula C10H20 B7993128 2,6,6-Trimethyl-1-heptene

2,6,6-Trimethyl-1-heptene

Cat. No.: B7993128
M. Wt: 140.27 g/mol
InChI Key: IFCGIPCIRFURCI-UHFFFAOYSA-N
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Description

2,6,6-Trimethyl-1-heptene is an organic compound with the molecular formula C₁₀H₂₀. It is a branched alkene, characterized by the presence of a double bond between the first and second carbon atoms in its heptene chain. This compound is notable for its structural complexity due to the presence of three methyl groups attached to the sixth carbon atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6,6-Trimethyl-1-heptene can be achieved through various organic reactions. One common method involves the alkylation of isobutene with isobutylene in the presence of an acid catalyst. This reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of large-scale reactors and continuous flow systems. The process may include steps such as distillation and purification to isolate the compound from other reaction by-products. The use of advanced catalytic systems and optimized reaction conditions is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

2,6,6-Trimethyl-1-heptene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the double bond in this compound to a single bond, resulting in the formation of saturated hydrocarbons.

    Substitution: The compound can participate in substitution reactions, where one of its hydrogen atoms is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃). These reactions typically occur under acidic or basic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst is often used for reduction reactions.

    Substitution: Halogenation reactions can be carried out using halogens like chlorine (Cl₂) or bromine (Br₂) under UV light or heat.

Major Products Formed

    Oxidation: Depending on the extent of oxidation, products can include 2,6,6-trimethyl-1-heptanol, 2,6,6-trimethyl-1-heptanone, or 2,6,6-trimethylheptanoic acid.

    Reduction: The major product is 2,6,6-trimethylheptane.

    Substitution: Halogenated derivatives such as 2,6,6-trimethyl-1-chloroheptene or 2,6,6-trimethyl-1-bromoheptene.

Scientific Research Applications

2,6,6-Trimethyl-1-heptene has various applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the metabolism of alkenes and their derivatives.

    Medicine: Research into the pharmacological properties of its derivatives may lead to the development of new therapeutic agents.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6,6-Trimethyl-1-heptene involves its interaction with various molecular targets and pathways. As an alkene, it can participate in addition reactions where the double bond is broken, and new bonds are formed. This reactivity is crucial in its role as an intermediate in organic synthesis. The specific pathways and targets depend on the nature of the reactions it undergoes and the conditions under which they occur.

Comparison with Similar Compounds

Similar Compounds

    1-Heptene: A linear alkene with a similar carbon chain length but without the branching seen in 2,6,6-Trimethyl-1-heptene.

    2,6-Dimethyl-1-heptene: A branched alkene with two methyl groups instead of three.

    2,6,6-Trimethyl-2-heptene: An isomer with the double bond located between the second and third carbon atoms.

Uniqueness

This compound is unique due to its specific branching pattern and the position of the double bond. This structural uniqueness influences its reactivity and the types of reactions it can undergo, making it a valuable compound in various chemical syntheses and industrial applications.

Biological Activity

2,6,6-Trimethyl-1-heptene is a branched-chain alkene that has garnered interest in various fields, particularly in organic chemistry and its potential biological applications. This article provides a comprehensive overview of the biological activity associated with this compound, supported by data tables and relevant case studies.

This compound is characterized by its unique structure which includes a seven-carbon chain with three methyl groups. Its molecular formula is C10H18C_10H_{18}, and it has a boiling point of approximately 150.4 °C and a density of 1.4202 g/cm³ .

Biological Activity Overview

The biological activity of this compound has been explored in various contexts, including its role as a volatile organic compound (VOC) and its interactions with biological systems.

1. Volatile Organic Compound (VOC) Emission

As a VOC, this compound can influence plant metabolism and microbial interactions. It has been shown to affect the emission profiles of other VOCs when plants are treated with certain fungal strains such as Trichoderma spp., which enhance the biosynthesis of terpenes and other compounds through various metabolic pathways .

Case Study 1: Plant-Microbe Interactions

In an experiment analyzing the effects of fungal metabolites on plant VOC emissions, it was noted that certain Trichoderma strains significantly influenced the production of hydrocarbons like this compound. The study highlighted how these interactions could enhance plant health by promoting beneficial microbial communities while suppressing pathogens .

Case Study 2: Pyrolysis Studies

In pyrolysis studies involving polypropylene and related compounds, this compound was identified among the products released during thermal degradation processes. This suggests its potential role in environmental contexts where plastic materials are subjected to heat . The biological implications of these emissions need further investigation to assess their impact on human health and ecosystems.

Data Table: Biological Activity Summary

Activity Type Description Reference
VOC EmissionAffects plant VOC profiles; enhances terpene synthesis
Antimicrobial PotentialSimilar compounds show inhibition of bacterial growth
Environmental ImpactEmitted during pyrolysis; potential ecological effects

Properties

IUPAC Name

2,6,6-trimethylhept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20/c1-9(2)7-6-8-10(3,4)5/h1,6-8H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFCGIPCIRFURCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)CCCC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

140.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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